molecular formula C8H9NO4S2 B7543863 Ethyl 2-(2-nitrothiophen-3-yl)sulfanylacetate

Ethyl 2-(2-nitrothiophen-3-yl)sulfanylacetate

Cat. No.: B7543863
M. Wt: 247.3 g/mol
InChI Key: SHRJBMUOCJSSNP-UHFFFAOYSA-N
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Description

Ethyl 2-(2-nitrothiophen-3-yl)sulfanylacetate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-nitrothiophen-3-yl)sulfanylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(2-nitrothiophen-3-yl)sulfanylacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its biological activities.

    Industry: Used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of ethyl 2-(2-nitrothiophen-3-yl)sulfanylacetate involves its interaction with biological targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The thiophene ring can also interact with biological membranes and proteins, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-aminothiophen-3-yl)sulfanylacetate: Similar structure but with an amino group instead of a nitro group.

    Methyl 2-(2-nitrothiophen-3-yl)sulfanylacetate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 2-(2-nitrothiophen-3-yl)acetate: Similar structure but without the sulfanyl group.

Uniqueness

This compound is unique due to the presence of both the nitro and sulfanylacetate groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities .

Properties

IUPAC Name

ethyl 2-(2-nitrothiophen-3-yl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S2/c1-2-13-7(10)5-15-6-3-4-14-8(6)9(11)12/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRJBMUOCJSSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(SC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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